

Application Notes and Protocols for Lung Perfusion Scanning with Indium-113m Macroaggregates

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Compound of Interest

Compound Name: *Indium-113*

Cat. No.: *B081189*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Indium-113m** (In-113m) labeled macroaggregates for lung perfusion scanning. While Technetium-99m (Tc-99m) macroaggregated albumin (MAA) is the current standard for this application, historical and research applications of In-113m provide valuable insights for researchers and professionals in drug development. In-113m offers the advantage of being produced from a long-lived Tin-113/**Indium-113m** ($^{113}\text{Sn}/^{113\text{m}}\text{In}$) generator system, which has a shelf-life of several months.^[1]
^[2]

Principle of Lung Perfusion Scanning

Lung perfusion scintigraphy is a nuclear medicine imaging technique used to evaluate blood flow to the lungs. It is primarily used in the diagnosis of pulmonary embolism. The procedure involves the intravenous injection of radiolabeled particles, which are larger than the diameter of the pulmonary capillaries. These particles become temporarily lodged in the pre-capillary arterioles, allowing for the visualization of pulmonary blood flow distribution. Areas of decreased or absent radioactivity may indicate a perfusion defect, such as that caused by a pulmonary embolus.

Indium-113m Radiopharmaceutical Characteristics

Indium-113m is a radionuclide that decays by isomeric transition with a physical half-life of 99.5 minutes. It emits a gamma ray with an energy of 392 keV, which is suitable for imaging with a standard gamma camera. The short half-life of In-113m allows for repeat studies at short intervals and results in a relatively low radiation dose to the patient.^[2]

Quantitative Data Summary

The following tables summarize key quantitative data for different types of **Indium-113m** labeled macroaggregates used in lung perfusion scanning.

Table 1: Physical and Radiochemical Properties

Parameter	Value	Reference
Radionuclide	Indium-113m (^{113m} In)	[2]
Half-life	99.5 minutes	[2]
Gamma Ray Energy	392 keV	[3]
Labeling Efficiency (Albumin Microspheres)	Approaching 100%	
Labeling Efficiency (Sulphide Macroaggregates)	>95%	[2]

Table 2: Biological and Dosimetric Properties

Parameter	Value	Reference
Particle Size Range (Sulphide Macroaggregates)	5 - 50 μm	[2]
Mean Particle Size (Sulphide Macroaggregates)	20 - 25 μm	[2]
Lung Uptake at 1 hour (Sulphide Macroaggregates)	91.5 - 96.2%	[2]
Biological Half-life in Lungs (Sulphide Macroaggregates)	2.1 - 6.8 days (in mice)	[2]
Estimated Radiation Dose to Total Body (2 mCi dose)	0.04 rads	[2]

Experimental Protocols

Protocol 1: Preparation of Indium-113m Sulphide Macroaggregates (InSMA)

This protocol is based on the method described for the preparation of a lung scanning agent using a $^{113}\text{Sn}/^{113\text{m}}\text{In}$ generator.[2]

Materials:

- $^{113}\text{Sn}/^{113\text{m}}\text{In}$ generator
- 0.05 N Hydrochloric acid (HCl)
- Gelatin solution
- Hydrogen sulfide (H_2S) gas or a source of sulfide ions
- Glutaraldehyde solution
- Sterile, pyrogen-free water for injection
- Sterile vials and syringes

- pH meter or pH indicator strips

Procedure:

- Elution of **Indium-113m**: Elute the $^{113}\text{Sn}/^{113\text{m}}\text{In}$ generator with 0.05 N HCl to obtain a sterile solution of $^{113\text{m}}\text{InCl}_3$.
- Precipitation: In a sterile vial, add the $^{113\text{m}}\text{InCl}_3$ eluate to a gelatin solution.
- Bubble hydrogen sulfide gas through the solution or add a sterile sulfide solution to precipitate $^{113\text{m}}\text{In}$ sulfide. This step should be performed in a well-ventilated fume hood due to the toxicity of H_2S .
- Particle Formation: The gelatin acts as a protective colloid, and the precipitate forms macroaggregates.
- Denaturation: Add glutaraldehyde to the vial to denature the gelatin, which stabilizes the particles.
- Dispersion: Gently agitate the suspension to achieve the desired particle size distribution.
- Quality Control:
 - Particle Size Analysis: Use a light microscope with a calibrated eyepiece or a particle size analyzer to determine the particle size distribution. The desired range is typically between 10 and 50 μm .
 - Radiochemical Purity: Use thin-layer chromatography (TLC) or paper chromatography to assess the percentage of unbound $^{113\text{m}}\text{In}$. A suitable solvent system should be chosen where the macroaggregates remain at the origin and free indium moves with the solvent front.
 - Sterility and Pyrogenicity: Perform standard sterility and pyrogen tests before administration to patients.

Protocol 2: Rapid Labeling of Albumin Microspheres with Indium-113m

This protocol describes a simplified method for labeling commercially available human serum albumin (HSA) microspheres.

Materials:

- $^{113}\text{Sn}/^{113\text{m}}\text{In}$ generator
- Commercially available human serum albumin (HSA) microsphere kit
- 5% Sodium acetate solution
- 0.05 N Hydrochloric acid (HCl)
- Sterile water for injection
- Ultrasonic water bath
- Boiling water bath
- Sterile vials and syringes

Procedure:

- Elution: Elute the $^{113}\text{Sn}/^{113\text{m}}\text{In}$ generator with 0.05 N HCl to obtain $^{113\text{m}}\text{InCl}_3$.
- Reagent Addition: To the HSA microsphere vial, add the following in order:
 - 1 mL of 5% sodium acetate solution.
 - The required volume of $^{113\text{m}}\text{InCl}_3$ eluate (e.g., for a desired activity).
 - Adjust the final volume with 0.05 N HCl.
- Sonication: Briefly sonicate the vial for 30 seconds in an ultrasonic water bath to ensure uniform suspension of the microspheres.
- Heating: Place the vial in a boiling water bath for 5 minutes. This step is crucial for maximizing the binding efficiency.

- Second Sonication: After heating, sonicate the vial again for 30 seconds.
- Cooling: Allow the vial to cool to room temperature before use.
- Quality Control:
 - Labeling Efficiency: Determine the labeling yield using thin-layer chromatography on ITLC-SG strips with 0.05 N HCl as the developing solvent. The labeled microspheres will remain at the origin, while free ^{113m}In will migrate with the solvent front.
 - Particle Integrity: Visually inspect the suspension for any signs of aggregation or clumping.

Protocol 3: Lung Perfusion Scintigraphy Imaging

Patient Preparation:

- No specific patient preparation, such as fasting, is required.
- Obtain informed consent from the patient.
- Explain the procedure to the patient and answer any questions.

Radiopharmaceutical Administration:

- The typical administered dose of ^{113m}In -macroaggregates is approximately 2 mCi (74 MBq). [\[2\]](#)
- Draw the required dose into a sterile syringe.
- Administer the radiopharmaceutical intravenously. The injection should be given slowly over several respiratory cycles with the patient in the supine position to ensure a uniform distribution of particles in the lungs.
- Avoid drawing blood back into the syringe, as this can cause the macroaggregates to clump together, leading to "hot spots" on the images.

Image Acquisition:

- Imaging can begin immediately after the injection.

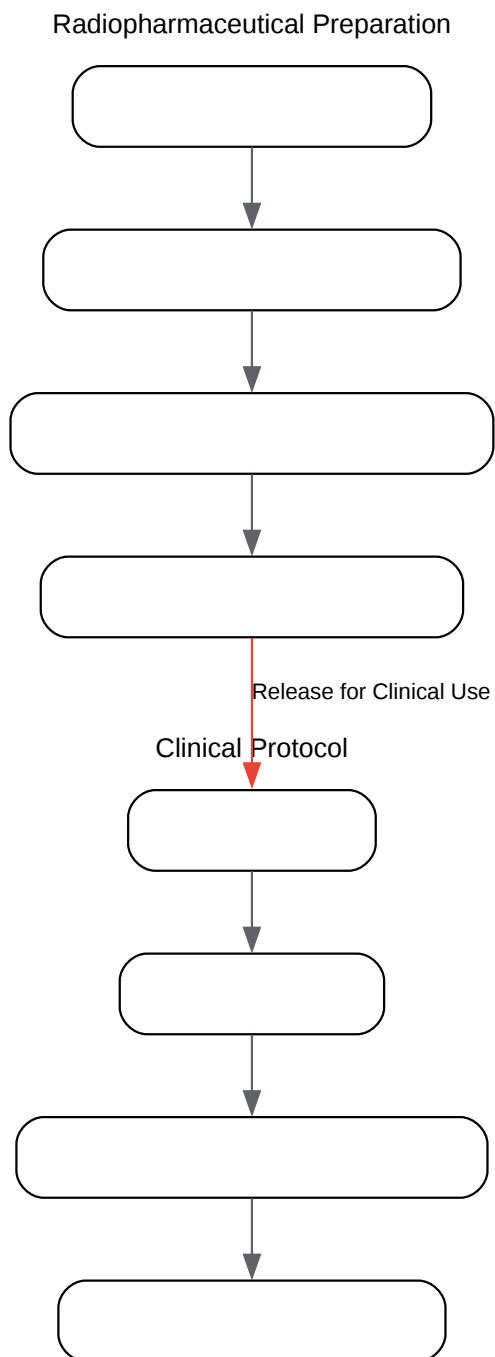
- Use a large field-of-view gamma camera equipped with a medium or high-energy collimator suitable for the 392 keV photons of ^{113m}In .
- Acquire planar images in multiple projections, typically including anterior, posterior, left and right lateral, and left and right posterior oblique views.
- For each view, acquire a sufficient number of counts (e.g., 500,000 to 1,000,000 counts) to ensure good image quality.
- Single Photon Emission Computed Tomography (SPECT) can also be performed to provide a three-dimensional distribution of pulmonary perfusion.

Data Analysis and Interpretation:

- Process the acquired images using the nuclear medicine workstation software.
- A normal lung perfusion scan shows homogeneous distribution of the radiotracer throughout both lungs.
- Perfusion defects appear as areas of decreased or absent radioactivity. These defects can be segmental or non-segmental.
- Correlate the findings with a recent chest X-ray or CT scan to rule out other causes of perfusion defects, such as pneumonia, emphysema, or lung tumors.
- In the context of suspected pulmonary embolism, the perfusion scan is often interpreted in conjunction with a ventilation scan. A "mismatched" defect (an area of abnormal perfusion with normal ventilation) is highly suggestive of pulmonary embolism.

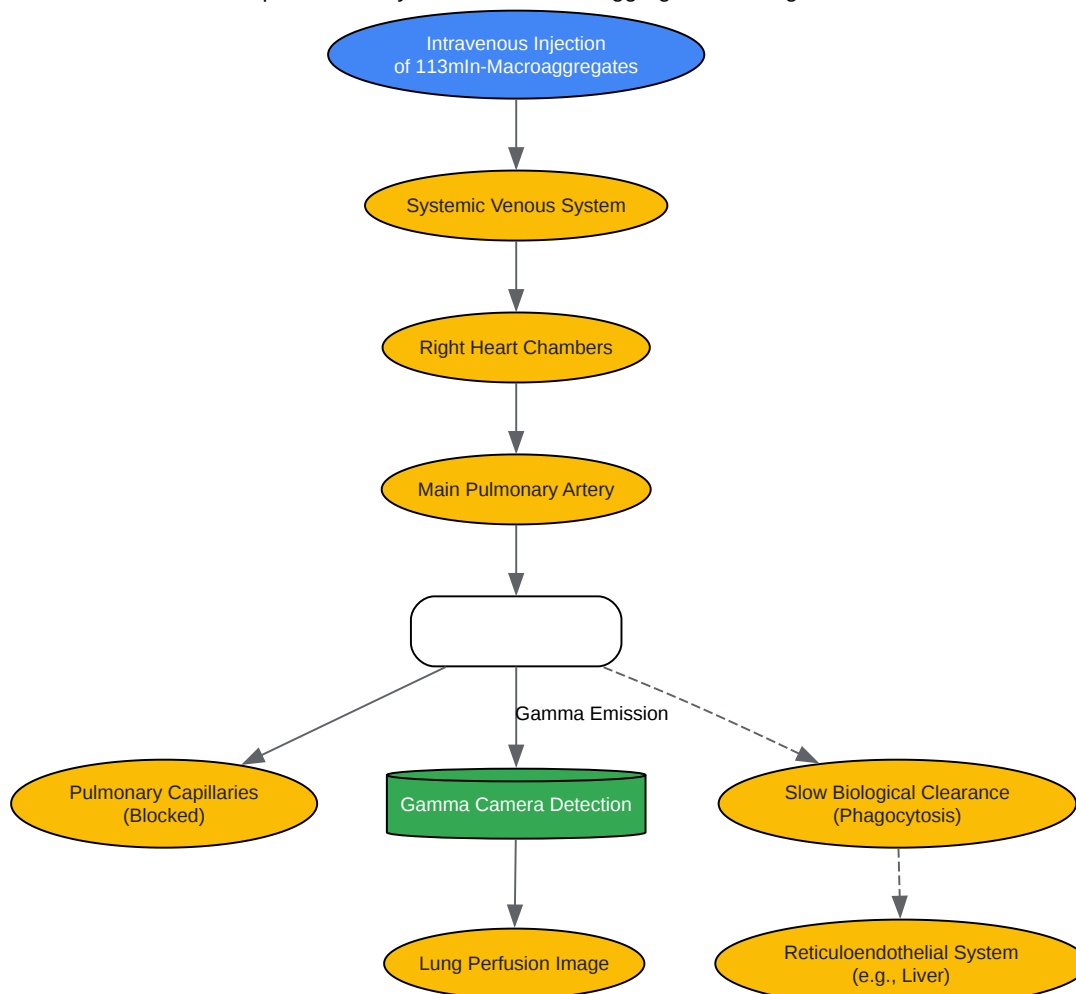
Visualizations

Workflow for Preparation of In-113m Macroaggregates and Lung Perfusion Scanning

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Caption: Experimental workflow from radiopharmaceutical preparation to clinical application.

Conceptual Pathway of In-113m Macroaggregates in Lung Perfusion

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Caption: Conceptual pathway of In-113m macroaggregates for lung perfusion imaging.

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